
N-(2-羟乙基)马来酰胺酸
描述
N-(2-Hydroxyethyl)maleamic acid is a chemical compound with the molecular formula C6H9NO4 . It contains a total of 19 bonds, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)maleamic acid consists of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It contains various functional groups including a carboxylic acid, a secondary amide, two hydroxyl groups, and a primary alcohol .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)maleamic acid and its derivatives are known to undergo various chemical reactions. For instance, maleimides are known for their reactivity towards additions across the double bond, either by Michael additions or via Diels–Alder reactions . They can also undergo free-radical or anionic polymerization or copolymerization to produce functional polymers .
科学研究应用
Microwave-assisted Synthesis and Polymerization
“N-(2-Hydroxyethyl)maleamic acid” can be used in the microwave-assisted synthesis of N-(2-acetoxy-ethyl-)maleimide . This process involves the use of acetic anhydride as a solvent. The product obtained is then transesterificated with methacrylic acid by microwave irradiation to obtain bifunctional maleimides in excellent yields . This method also allows for the free radical homo-polymerisation of the resulting product .
Production of Polyimides
The free radical homo-polymerization of maleimides, including “N-(2-Hydroxyethyl)maleamic acid”, yields polyimides . These have become important resins in the industry due to their high durability and resistance to fire, water, and radiation .
Production of Co-polymers
“N-(2-Hydroxyethyl)maleamic acid” can be used as a co-monomer with vinylic ethers or styrene to obtain co-polymers . These co-polymers have enhanced processibility and are used for versatile applications in medical and microelectronic devices .
Synthesis of Environmentally Benign Macromonomers
The combination of maleic anhydride and vegetable oils, including “N-(2-Hydroxyethyl)maleamic acid”, has led to the creation of a unique class of environmentally benign macromonomers and sustainable polymers . This is due to the rich chemistry and versatile reactivity of maleic anhydride, combined with the biodegradable and renewable nature of vegetable oils .
Production of Functional Polymers
The carbon-carbon double bond in maleimide, including “N-(2-Hydroxyethyl)maleamic acid”, is capable of free-radical or anionic polymerization or copolymerization to produce functional polymers . These polymers are utilized in high-temperature applications, such as adhesives in the semiconductor industry .
Biological Applications
Maleimide derivatives, including “N-(2-Hydroxyethyl)maleamic acid”, demonstrate high and specific reactivity/binding toward the thiol groups in biological substrates . This makes them useful for site-directed modification for proteins and peptides, bioconjugates, and prodrugs .
作用机制
Target of Action
N-(2-Hydroxyethyl)maleamic acid and its derivatives are known to interact with various targets, including enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, making them potential targets for antimicrobial activity .
Mode of Action
The mode of action of N-(2-Hydroxyethyl)maleamic acid involves the aminolysis of maleic anhydride with different amines, leading to a variety of products with different properties. The compound’s interaction with its targets can result in changes in the structure and function of the target molecules .
Biochemical Pathways
N-substituted maleimides, such as N-(2-Hydroxyethyl)maleamic acid, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption of key biochemical pathways can lead to downstream effects, including the inhibition of microbial growth .
Result of Action
The molecular and cellular effects of N-(2-Hydroxyethyl)maleamic acid’s action are largely dependent on its interaction with its targets. For instance, its antimicrobial activity is likely due to its disruption of key biochemical pathways in microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)maleamic acid. For example, the compound’s reactivity and lipophilicity can influence its antibacterial activity . Additionally, the compound’s susceptibility to additions across the double bond, either by Michael additions or via Diels–Alder reactions, can be influenced by the solvent environment .
未来方向
Future research could explore the synthesis of N-(2-Hydroxyethyl)maleamic acid derivatives with various linkers, such as alkane chains, ethers, polyethylene glycols (PEGs), alkyne groups, and ethylene glycol-OH groups . Additionally, the use of maleic anhydride and vegetable oils to create environmentally friendly macromonomers and sustainable polymers has been suggested .
属性
IUPAC Name |
(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZDWRATWVGEFU-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418114 | |
| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)maleamic acid | |
CAS RN |
15519-86-5 | |
| Record name | NSC55952 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




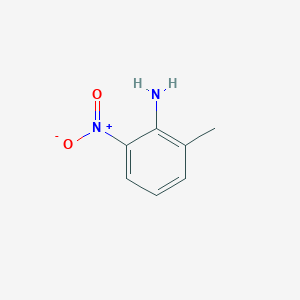
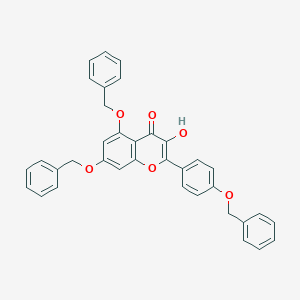
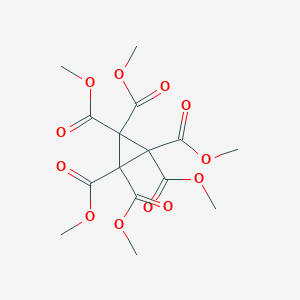
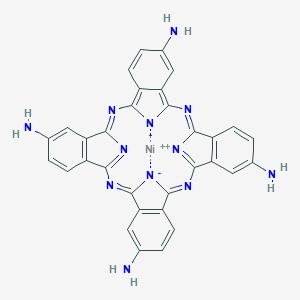
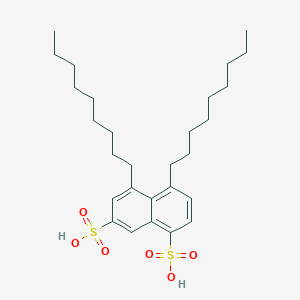
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)




![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)